An In-Depth Technical Guide to 2,3-Difluoro-6-nitroanisole (CAS Number: 66684-60-4)
An In-Depth Technical Guide to 2,3-Difluoro-6-nitroanisole (CAS Number: 66684-60-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-6-nitroanisole, a substituted nitrobenzene, is a key exemplar of this molecular design strategy. Its unique arrangement of electron-withdrawing fluorine and nitro groups, alongside an electron-donating methoxy group, creates a versatile chemical intermediate with significant potential in the synthesis of complex, high-value molecules.[1] This guide provides a comprehensive technical overview of 2,3-Difluoro-6-nitroanisole, from its fundamental properties to its synthesis and potential applications, with a focus on empowering researchers in their scientific endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in research and development.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 66684-60-4 | [1][2] |
| Molecular Formula | C₇H₅F₂NO₃ | [1][2] |
| Molecular Weight | 189.12 g/mol | [1][2] |
| Appearance | Light brown to brown liquid | [3] |
| Boiling Point | 78-79 °C at 20 mmHg | [4] |
| Density (Predicted) | 1.414 ± 0.06 g/cm³ | [4] |
| Flash Point | 110.4 °C | [1] |
| Solubility | Soluble in most organic solvents. | Inferred from structure |
| Storage | Store at 2-8°C in a dry, sealed container. | [1][3] |
Spectroscopic Characterization
While detailed, publicly accessible spectra for 2,3-Difluoro-6-nitroanisole are scarce, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[3] Based on the analysis of related compounds and general principles of spectroscopy, the following characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show two aromatic protons and a singlet for the methoxy group. The aromatic signals would likely appear as complex multiplets due to coupling with each other and with the two fluorine atoms. The methoxy group protons would appear as a singlet, likely in the range of 3.8-4.0 ppm.
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to fluorine would show characteristic large one-bond C-F coupling constants. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methoxy group.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their coupling pattern providing valuable structural information.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-F stretching vibrations (around 1100-1300 cm⁻¹), and C-O stretching of the anisole moiety.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 189, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and other characteristic fragments.
Synthesis and Reaction Pathways
2,3-Difluoro-6-nitroanisole is a valuable synthetic intermediate, and its preparation is a key consideration for its use in research. A logical and efficient synthetic strategy involves a two-step process starting from the readily available 2,3,4-trifluoronitrobenzene.
Step 1: Synthesis of the Precursor, 2,3-Difluoro-6-nitrophenol
The synthesis of the key intermediate, 2,3-difluoro-6-nitrophenol, is well-documented in the patent literature.[5][6] The process involves the regioselective nucleophilic aromatic substitution of the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene with a hydroxide source.
Caption: Synthesis of 2,3-Difluoro-6-nitrophenol.
Experimental Protocol: Synthesis of 2,3-Difluoro-6-nitrophenol
-
Reaction Setup: In a suitable reaction vessel, 2,3,4-trifluoronitrobenzene is mixed with an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide or sodium hydroxide). The reaction is performed in the absence of an organic solvent.[5][6]
-
Reaction Conditions: The mixture is heated to a temperature between 20°C and 100°C with vigorous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[5][6]
-
Work-up: Upon completion of the reaction, the mixture is cooled and acidified to a pH of approximately 1 to 6 with a suitable acid (e.g., sulfuric acid or hydrochloric acid).[5][6]
-
Purification: The product, 2,3-difluoro-6-nitrophenol, can be purified by steam distillation, followed by isolation from the distillate after cooling.[5][6] This method yields isomerically pure 2,3-difluoro-6-nitrophenol in good yields.[6]
Causality Behind Experimental Choices:
-
Regioselectivity: The nucleophilic attack by the hydroxide ion occurs preferentially at the 4-position due to the strong electron-withdrawing effect of the para-nitro group, which activates this position for substitution.
-
Solventless Conditions: Performing the reaction in an aqueous medium without an organic solvent is a key aspect of green chemistry, reducing the environmental impact of the synthesis.[5]
Step 2: Methylation to 2,3-Difluoro-6-nitroanisole
The conversion of 2,3-difluoro-6-nitrophenol to the target compound, 2,3-difluoro-6-nitroanisole, can be achieved through a Williamson ether synthesis.[7][8][9][10][11] This classic reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.
Caption: Williamson Ether Synthesis of 2,3-Difluoro-6-nitroanisole.
General Experimental Protocol: Methylation of 2,3-Difluoro-6-nitrophenol
-
Reaction Setup: To a solution of 2,3-difluoro-6-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), a base (e.g., potassium carbonate, sodium hydride) is added. The mixture is stirred at room temperature to form the corresponding phenoxide.
-
Addition of Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure 2,3-difluoro-6-nitroanisole.
Applications in Drug Discovery and Development
The structural motifs present in 2,3-difluoro-6-nitroanisole are of significant interest in the pharmaceutical industry. The presence of the difluoronitroaryl moiety makes it a valuable building block for the synthesis of various bioactive molecules.
Precursor to Fluoroquinolone Antibiotics
The closely related 2,3-difluoro-6-nitrophenol is a key intermediate in the synthesis of fluoroquinolone antibiotics.[12] These are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[12] The synthesis often involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the core quinoline structure.[12] The fluorine atoms on the aromatic ring are crucial for enhancing the potency and pharmacokinetic properties of these drugs.
Potential Role in Kinase Inhibitor Synthesis
Fluorinated aromatic compounds are frequently incorporated into the structures of kinase inhibitors, a major class of anticancer drugs. The fluorine atoms can form favorable interactions with the kinase active site and improve the drug-like properties of the molecule. The reactivity of the nitro group in 2,3-difluoro-6-nitroanisole allows for its conversion to an amino group, which can then be used as a handle for further synthetic transformations to build more complex kinase inhibitor scaffolds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Difluoro-6-nitroanisole.
-
Hazard Codes: Xi (Irritant)[4]
-
Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[4]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
2,3-Difluoro-6-nitroanisole is a strategically important chemical intermediate with significant potential in the synthesis of pharmaceuticals and other advanced materials. Its unique electronic and structural features, stemming from the interplay of its fluoro, nitro, and methoxy substituents, make it a valuable building block for accessing complex molecular architectures. While detailed spectroscopic data in the public domain is limited, its synthesis from readily available starting materials is well-established. As the demand for novel, high-performance molecules continues to grow, the utility of versatile intermediates like 2,3-Difluoro-6-nitroanisole in enabling cutting-edge research and development is undeniable.
References
-
PubChem. 2,3-Difluoro-6-nitroanisole. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2,3-Difluoro-6-nitrophenol in Modern Antibiotic Synthesis. [Link]
-
Chemeurope.com. Williamson ether synthesis. [Link]
-
ResearchGate. Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
PubChem. 2,3-Difluoro-6-nitrophenol. [Link]
-
Henan Allgreen Chemical Co.,Ltd. 2,3-Difluoro-6-nitroanisole 103291-07-2. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 2,3-Difluoro-6-nitrophenol: A Market Analysis by Manufacturer. [Link]
- Google Patents.
- Google Patents. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL.
-
ChemBK. 2,3-Difluoro-6-nitrophenol. [Link]
-
The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]
-
Chemdad. 2,3-DIFLUORO-6-NITROANISOLE. [Link]
-
NIST. 2,4-Difluoro-6-nitroacetanilide. [Link]
-
Thieme. 13C NMR Spectroscopy. [Link]
-
SpectraBase. m-nitroanisole - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. 2,3-Difluoro-6-nitroanisole | C7H5F2NO3 | CID 2782754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]
- 4. 2,3-DIFLUORO-6-NITROANISOLE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 6. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 7. Williamson_ether_synthesis [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. nbinno.com [nbinno.com]




